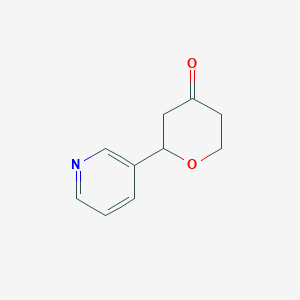

2-Pyridin-3-yl-tetrahydro-pyran-4-one

CAS No.:

Cat. No.: VC18654387

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 2-pyridin-3-yloxan-4-one |

| Standard InChI | InChI=1S/C10H11NO2/c12-9-3-5-13-10(6-9)8-2-1-4-11-7-8/h1-2,4,7,10H,3,5-6H2 |

| Standard InChI Key | INTLCEZVIDXUJJ-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(CC1=O)C2=CN=CC=C2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) attached to a tetrahydropyran-4-one system (a partially saturated six-membered oxygen-containing ring with a ketone group). This combination creates a planar pyridine moiety juxtaposed with a non-planar tetrahydropyranone, influencing electronic distribution and steric interactions .

Table 1: Comparative Structural Features of 2-Pyridin-3-yl-tetrahydro-pyran-4-one and Analogs

The pyridine ring contributes to aromatic stability and hydrogen-bonding capabilities, while the tetrahydropyran-4-one segment introduces ketone reactivity and conformational flexibility .

Physicochemical Properties

While experimental data for 2-Pyridin-3-yl-tetrahydro-pyran-4-one are scarce, analogs suggest:

-

Boiling Point: Estimated at 260–280°C (based on pyridine derivatives ).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, tetrahydrofuran) due to the ketone and pyridine groups .

-

Density: ~1.1 g/cm³, consistent with tetrahydropyranone-containing compounds .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via convergent strategies:

-

Pyridine-Tetrahydropyranone Coupling: A palladium-catalyzed cross-coupling between pyridine-3-boronic acid and a functionalized tetrahydropyran-4-one precursor .

-

Cyclization Approaches: Intramolecular cyclization of keto-enamine intermediates derived from 3-aminopyridine and diketones .

Optimized Synthetic Route

A three-step synthesis adapted from tetrahydrothiopyran-4-one methodologies :

-

Step 1: Condensation of 3-pyridinecarboxaldehyde with ethyl acetoacetate under acidic conditions (93% yield, TsOH/toluene).

-

Step 2: Cyclization via NaH-mediated intramolecular aldol condensation (allyl alcohol/Et₂O, 76% yield).

-

Step 3: Oxidation of the intermediate dihydropyran to the ketone using Pd(PPh₃)₄/morpholine .

Chemical Reactivity and Functional Transformations

Ketone Reactivity

The tetrahydropyran-4-one ketone participates in nucleophilic additions (e.g., Grignard reactions) and Wittig olefinations, enabling side-chain diversification . For example, reaction with methyltriphenylphosphonium bromide yields alkenyl derivatives, useful in penicillin synthesis .

Pyridine Modifications

The pyridine nitrogen facilitates electrophilic substitution at the 4-position, allowing halogenation or nitration. Hydrogenation of the pyridine ring under high-pressure H₂ generates piperidine analogs with enhanced solubility .

Applications in Organic Synthesis and Drug Development

Protecting Group Strategies

The tetrahydropyran-4-one moiety serves as a precursor for 4-methoxytetrahydropyran-4-yl protecting groups, which stabilize alcohols in nucleotide synthesis . Compared to traditional dihydropyran protectants, it offers improved acid stability .

Building Block for Heterocycles

The compound undergoes condensation with primary amines to form spiroimidazolones, valuable in antimicrobial drug discovery . Its use in asymmetric α-aminoxylation reactions (with nitrosobenzene/L-proline) highlights its role in chiral synthesis .

Comparative Analysis with Structural Analogs

Table 2: Biological and Physical Properties of Related Compounds

The pyridine-tetrahydropyranone hybrid uniquely merges aromatic nitrogen’s electronic effects with ketone-based transformations, outperforming simpler analogs in synthetic versatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume